molecular formula C11H16O3 B6209541 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2758000-70-1

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6209541
CAS No.: 2758000-70-1
M. Wt: 196.24 g/mol
InChI Key: LDLMKPLBXIGQDH-UHFFFAOYSA-N
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Description

3-(oxan-4-yl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of a bicyclo[1.1.0]butane, followed by radical or nucleophilic addition across a [1.1.1]propellane . These reactions often require specific catalysts and controlled conditions to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows it to fit into specific binding sites on proteins or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its oxan-4-yl group provides additional sites for chemical modification, making it versatile for various applications.

Properties

CAS No.

2758000-70-1

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13)

InChI Key

LDLMKPLBXIGQDH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C23CC(C2)(C3)C(=O)O

Purity

95

Origin of Product

United States

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